Acetoxymethyl vinyl ketone

Beschreibung

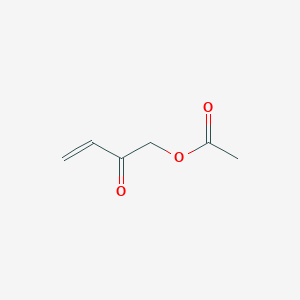

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-oxobut-3-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-6(8)4-9-5(2)7/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNCCNHJQSRXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393783 | |

| Record name | ACETOXYMETHYL VINYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38982-28-4 | |

| Record name | ACETOXYMETHYL VINYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxymethyl Vinyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetoxymethyl vinyl ketone CAS number 38982-28-4

Technical Whitepaper: Acetoxymethyl Vinyl Ketone (AMVK)

CAS Number: 38982-28-4

Synonyms: 1-Acetoxy-3-buten-2-one; 2-Oxobut-3-en-1-yl acetate; Vinyl acetoxymethyl ketone

Molecular Formula:

Part 1: Executive Summary

Acetoxymethyl vinyl ketone (AMVK) is a highly reactive, bifunctional electrophile utilized primarily in organic synthesis and chemical biology. Structurally, it combines a vinyl ketone moiety (a potent Michael acceptor) with an

Researchers utilize AMVK to introduce the 3-oxobutyl group into target molecules or to exploit its reactivity in [3+2] cycloadditions.[1] However, its high reactivity necessitates rigorous handling protocols to prevent polymerization or accidental alkylation of biological targets.

Part 2: Chemical Identity & Physical Properties

| Property | Data |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~61–62 °C (at reduced pressure, typically 0.5 mmHg) |

| Density | ~1.04 g/cm³ |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Acetone; Decomposes in water/alcohols over time |

| Stability | Prone to polymerization; store at -20°C with stabilizer (e.g., hydroquinone) |

| Reactivity Class |

Part 3: Synthesis & Production

The synthesis of AMVK requires careful control of temperature and pH to avoid polymerization of the vinyl group. The most reliable laboratory-scale method involves the nucleophilic substitution of 1-chloro-3-buten-2-one (chloromethyl vinyl ketone) with acetate salts.[1]

Protocol: Nucleophilic Displacement Route

Reagents:

-

Sodium Acetate (Anhydrous)[1]

-

Solvent: Acetone or Acetic Acid[1]

-

Catalyst: Sodium Iodide (Catalytic amount, optional Finkelstein condition)

Step-by-Step Methodology:

-

Preparation of Precursor: 1-Chloro-3-buten-2-one is prepared via the reaction of acryloyl chloride with diazomethane followed by treatment with HCl (Caution: Diazomethane is explosive), or by oxidation of 1-chloro-3-buten-2-ol.[1]

-

Substitution Reaction:

-

Workup:

-

Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

-

Filter off the sodium chloride/iodide precipitate.

-

Concentrate the filtrate under reduced pressure (keep bath temp < 30°C).

-

-

Purification:

-

Resuspend the residue in

, wash with saturated -

Dry over

and concentrate. -

Distillation: Purify by Kugelrohr distillation under high vacuum (0.1 mmHg) to obtain AMVK as a clear oil.

-

Visualizing the Synthesis Pathway:

Caption: Synthesis of AMVK via the diazoketone/chloroketone pathway.

Part 4: Reactivity Profile & Mechanism of Action

AMVK possesses two distinct electrophilic sites, making it a "bifunctional" agent. Its reactivity is governed by the principle of Hard and Soft Acids and Bases (HSAB) .

-

The Michael Acceptor (

-Carbon):-

The terminal vinyl group is a "soft" electrophile.

-

Primary Target: Thiol groups (Cysteine residues in proteins, Glutathione).

-

Mechanism: Rapid 1,4-addition (Michael addition) leads to a saturated ketone adduct.[1] This is the dominant pathway under physiological conditions.

-

-

The

-Acetoxy Ketone:-

The methylene carbon adjacent to the ketone and acetate is reactive toward substitution, but less so than the vinyl group.

-

Secondary Pathway: In the absence of thiols, or after the Michael addition, the acetate group can be displaced or hydrolyzed, potentially leading to cross-linking events.

-

Mechanism: Cysteine Modification[1]

When AMVK encounters a protein with an accessible cysteine thiol, the reaction proceeds as follows:

-

Nucleophilic Attack: The thiolate anion (

) attacks the -

Enolate Formation: The electron density shifts to form a transient enolate.[1]

-

Protonation: The enolate is protonated to form the stable thioether adduct (1-acetoxy-4-(alkylthio)butan-2-one).[1]

Visualizing the Mechanism:

Caption: Mechanism of Cysteine alkylation by AMVK via Michael Addition.

Part 5: Applications in Research

Stetter Reaction (Synthesis of 1,4-Diketones)

AMVK is a classic acceptor in the Stetter reaction. In the presence of a thiazolium salt catalyst (N-heterocyclic carbene precursor), aldehydes add to the vinyl group of AMVK to form 1-acetoxy-2,5-alkanediones . These intermediates are crucial for synthesizing cyclopentenones and furans.[1]

Activity-Based Protein Profiling (ABPP)

While less common than its saturated analogs (acyloxymethyl ketones like Z-VAD-AOMK), AMVK derivatives are used to probe enzymes that utilize a nucleophilic cysteine.[1] The vinyl group captures the active site thiol, and the acetoxy group can serve as a secondary recognition element or leaving group in specific mechanistic studies of viral proteases or metabolic enzymes.

Synthesis of Heterocycles

-

Furans: Acid-catalyzed cyclization of the Stetter product (1,4-diketone) yields substituted furans.[1]

-

Thiazoles: Reaction with thioamides.[1]

Part 6: Safety & Toxicology (Critical)

AMVK is a potent alkylating agent and must be handled with extreme caution.[1]

-

Acute Toxicity: Highly toxic if inhaled, swallowed, or absorbed through the skin.

-

Lachrymator: Causes severe eye irritation and tearing.[1]

-

Sensitizer: Can cause allergic skin reactions and respiratory sensitization.[1]

-

Carcinogenicity: Analogous compounds (like methyl vinyl ketone) are genotoxic.[1] AMVK should be treated as a potential mutagen.[1]

Handling Protocol:

-

Engineering Controls: Always use a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

-

Decontamination: Spills should be treated with 10% aqueous sodium bisulfite (to quench the Michael acceptor) followed by dilute NaOH.[1]

References

-

Stetter, H. (1976).[1] "The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds." Angewandte Chemie International Edition, 15(11), 639–647. Link[1]

-

Kato, T., et al. (2005). "Activity-based probes that target diverse cysteine protease families."[1] Nature Chemical Biology, 1(1), 33–38. Link

-

Elfarra, A. A., & Zhang, X. Y. (2012). "Alcohol dehydrogenase- and rat liver cytosol-dependent bioactivation of 1-chloro-2-hydroxy-3-butene to 1-chloro-3-buten-2-one, a bifunctional alkylating agent." Chemical Research in Toxicology, 25(9), 1928–1936. Link[1]

-

Fisher Scientific. (2021).[1] "Safety Data Sheet: Methyl Vinyl Ketone (Analogous Hazard Data)." Link

Sources

Acetoxymethyl vinyl ketone molecular weight and formula

Part 1: Executive Summary & Core Identity

Acetoxymethyl Vinyl Ketone (AMVK) is a specialized

Its structural duality—combining a soft electrophile (vinyl ketone) with a potential leaving group/functional handle (acetoxy)—allows for diverse reactivity patterns, including the Stetter reaction and cascade cyclizations.

Chemical Identity Table

| Parameter | Specification |

| Common Name | Acetoxymethyl Vinyl Ketone (AMVK) |

| IUPAC Name | 2-Oxobut-3-enyl acetate; 1-Acetoxybut-3-en-2-one |

| CAS Registry Number | 38982-28-4 |

| Molecular Formula | |

| Molecular Weight | 128.13 g/mol |

| SMILES | CC(=O)OCC(=O)C=C |

| Appearance | Colorless to pale yellow oil |

| Density | ~1.039 g/cm³ |

| Boiling Point | 176.5°C (at 760 mmHg) |

Part 2: Synthesis & Preparation

While generic vinyl ketones (like MVK) are synthesized via Mannich bases, AMVK requires a more specific route to preserve the acetoxy functionality. The field-standard method involves the transformation of but-2-yne-1,4-diacetate .[2]

The Hydration-Elimination Route

This protocol leverages the hydration of a symmetrical alkyne diester followed by a controlled

-

Precursor: But-2-yne-1,4-diacetate (derived from 2-butyne-1,4-diol).

-

Transformation:

-

Step 1 (Hydration): Acid-catalyzed hydration of the internal alkyne yields the intermediate

-diacetoxy ketone. -

Step 2 (Elimination): Under thermal or basic conditions, one equivalent of acetic acid is eliminated to form the

-unsaturated system.

-

Yield: Literature reports typical yields in the range of ~53% for this transformation.

[7]

Part 3: Reactivity & Mechanism of Action (MOA)

AMVK is defined by its electrophilicity . The conjugation of the vinyl group with the ketone makes the terminal carbon (

Michael Addition (Proteomics & Cysteine Targeting)

In biological systems, AMVK acts as a covalent probe. The soft electrophilic vinyl group preferentially reacts with "soft" nucleophiles, most notably the thiolate anion (

-

Selectivity: High for cysteine over lysine/serine at physiological pH.

-

Outcome: Formation of a stable thioether adduct.

The Stetter Reaction (Organic Synthesis)

AMVK serves as an acceptor in the Stetter reaction (catalyzed by thiazolium salts or N-heterocyclic carbenes).

-

Mechanism: An aldehyde (umpolung donor) attacks the

-carbon of AMVK. -

Utility: Generates 1,4-diketones, which are precursors to cyclopentenones and furans.

Part 4: Applications in Research

Drug Discovery & Proteomics

AMVK and its derivatives are used in Activity-Based Protein Profiling (ABPP) .

-

Probe Design: The acetoxy group can be modified or substituted with click-chemistry handles (e.g., alkynes) to create probes that map the "cysteinome"—the entirety of reactive cysteines within a proteome.

-

Significance: Identifying hyper-reactive cysteines helps locate functional sites (catalytic triads, redox switches) and allosteric pockets for covalent drug design.

Synthetic Intermediate

-

Cyclopentenone Synthesis: Through cascade reactions involving Michael addition followed by aldol condensation.

-

Nucleoside Analogues: Used to introduce aryl-substituted side chains in the synthesis of antiviral nucleoside mimics (e.g., 4'-aryl-2',3'-dideoxynucleosides).[3]

Part 5: Safety & Handling Protocols

Warning: Vinyl ketones are potent alkylating agents and lachrymators.

-

Toxicity: Highly toxic by inhalation and skin contact. Capable of causing severe skin burns and eye damage due to irreversible alkylation of tissue proteins.

-

Stability: AMVK is prone to polymerization. Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Neutralization: Spills should be treated with aqueous bisulfite or excess thiol (e.g., glutathione, cysteine) to quench the electrophile.

References

-

Synthesis & Reactivity: European Journal of Medicinal Chemistry, 1990, 25 , 673.[4][5] (Primary source for synthesis from but-2-yne-1,4-diacetate).[2]

-

Proteomic Applications: Carcinogenesis, 1992, 13 , 1633.[5] (Toxicological mechanism and protein binding).

-

Stetter Reaction Utility: Tetrahedron, 2009, 65 , 2959-2965. (Use in nucleoside analogue synthesis).[3]

-

Chemical Properties: PubChem Compound Summary for CID 3574547, Acetoxymethyl Vinyl Ketone.

Sources

A Comprehensive Spectroscopic and Structural Elucidation of α,β-Unsaturated Ketones: A Technical Guide Focused on Methyl Vinyl Ketone

Abstract: This technical guide provides an in-depth analysis of the spectral data for methyl vinyl ketone (MVK), a foundational α,β-unsaturated ketone. While the initial focus was on acetoxymethyl vinyl ketone, a comprehensive literature search revealed a scarcity of available spectral data for this specific compound. Consequently, this guide pivots to MVK, a structurally related and extensively studied molecule, to offer researchers, scientists, and drug development professionals a thorough understanding of the spectroscopic techniques used to characterize this important class of compounds. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to MVK, providing both theoretical understanding and practical insights into data interpretation and acquisition.

Introduction: The Significance of α,β-Unsaturated Ketones and the Case of Methyl Vinyl Ketone

α,β-Unsaturated ketones are a pivotal class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This structural motif imparts unique reactivity, making them valuable intermediates in a myriad of synthetic transformations, including Michael additions and Diels-Alder reactions.[1] Methyl vinyl ketone (MVK), with the chemical formula C₄H₆O, stands as the simplest example of an α,β-unsaturated ketone and serves as a fundamental building block in organic synthesis.[1][2] Its reactivity and importance in polymerization and other industrial processes necessitate a complete and unambiguous structural characterization, which is primarily achieved through a combination of spectroscopic techniques.[1]

This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data for MVK. Understanding the spectral signatures of this archetypal α,β-unsaturated ketone provides a robust framework for the characterization of more complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy of Methyl Vinyl Ketone

The ¹H NMR spectrum of MVK is characterized by distinct signals for the vinyl protons and the methyl protons. The conjugation of the double bond and the carbonyl group significantly influences the chemical shifts of the vinyl protons.

Table 1: ¹H NMR Spectral Data for Methyl Vinyl Ketone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hc (trans to C=O) | 6.298 | dd | J(A,B) = 17.4, J(A,C) = 8.6 |

| Hb (cis to C=O) | 6.211 | dd | J(A,B) = 17.4, J(B,C) = 3.3 |

| Ha (geminal) | 5.908 | dd | J(A,C) = 8.6, J(B,C) = 3.3 |

| -CH₃ | 2.286 | s | - |

Data sourced from ChemicalBook.[3]

Interpretation and Experimental Insights:

-

The Vinyl System: The three vinyl protons (Ha, Hb, and Hc) appear in the downfield region of the spectrum (5.9-6.3 ppm), which is characteristic of protons attached to sp² hybridized carbons.[4] The deshielding effect of the electronegative carbonyl group, further enhanced by conjugation, causes these protons to resonate at a lower field than typical alkene protons. The distinct chemical shifts for the three vinyl protons are a consequence of their different spatial relationships to the carbonyl group.

-

Coupling Constants: The coupling constants provide valuable information about the geometry of the double bond. The large coupling constant between Hb and Hc (J = 17.4 Hz) is indicative of a trans relationship between these two protons. The smaller coupling constant between Ha and Hc (J = 8.6 Hz) is typical for a cis relationship. The geminal coupling between Ha and Hb is the smallest (J = 3.3 Hz).

-

The Methyl Group: The methyl protons appear as a sharp singlet at 2.286 ppm.[3] The downfield shift from a typical alkane methyl group is due to the adjacent electron-withdrawing carbonyl group. The absence of splitting indicates that there are no neighboring protons within three bonds.

¹³C NMR Spectroscopy of Methyl Vinyl Ketone

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for Methyl Vinyl Ketone

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ketone) | 198.1 |

| =CH₂ | 128.9 |

| -CH= | 136.9 |

| -CH₃ | 26.2 |

Note: Specific peak assignments for the vinyl carbons can vary slightly between sources. The general regions are consistent.

Interpretation and Experimental Insights:

-

Carbonyl Carbon: The carbonyl carbon of a ketone typically appears in the range of 205-220 ppm.[5] However, in α,β-unsaturated ketones, the conjugation shifts this peak upfield to the 190-200 ppm region. The observed shift of ~198 ppm for MVK is consistent with this trend.

-

Alkene Carbons: The two sp² hybridized carbons of the vinyl group appear in the typical alkene region of 115-140 ppm.[5] The carbon beta to the carbonyl group (-CH=) is generally more deshielded than the alpha carbon (=CH₂).

-

Methyl Carbon: The methyl carbon resonates at around 26.2 ppm, which is a typical value for a methyl group attached to a carbonyl.

Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified MVK sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to encompass all proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Methyl Vinyl Ketone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Conjugated Ketone) | 1685-1666 | Strong |

| C=C Stretch (Alkene) | ~1620 | Medium |

| =C-H Bending | ~960 and ~910 | Strong |

Data compiled from general knowledge of IR spectroscopy and typical values for α,β-unsaturated ketones.[6]

Interpretation and Experimental Insights:

-

Carbonyl Stretch: The most characteristic absorption in the IR spectrum of MVK is the strong C=O stretching band. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[6] However, conjugation with the C=C double bond lowers the vibrational frequency, causing the absorption to shift to a lower wavenumber, in the range of 1685-1666 cm⁻¹.[6] This shift is a hallmark of α,β-unsaturation.

-

Alkene Stretch: The C=C stretching vibration of the vinyl group is also observed, typically around 1620 cm⁻¹. This band is usually of medium intensity.

-

Out-of-Plane Bending: The strong absorptions around 960 cm⁻¹ and 910 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the vinyl group.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation:

-

Neat Liquid: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition:

-

Acquire a background spectrum of the salt plates or the solvent.

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for Methyl Vinyl Ketone

| Ion | m/z | Relative Abundance |

| [M]⁺˙ (Molecular Ion) | 70 | High |

| [M-CH₃]⁺ | 55 | Moderate |

| [CH₂=CH-C≡O]⁺ | 43 | High (Base Peak) |

| [CH₃CO]⁺ | 43 | High (Base Peak) |

| [CH₂=CH]⁺ | 27 | Moderate |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Interpretation and Experimental Insights:

-

Molecular Ion Peak: The peak at m/z 70 corresponds to the molecular ion ([M]⁺˙) of methyl vinyl ketone, confirming its molecular weight of 70.09 g/mol .[2]

-

Fragmentation Pattern: The fragmentation of MVK upon electron ionization (EI) provides valuable structural information. The base peak (the most intense peak) is often observed at m/z 43. This can be attributed to the formation of the stable acetyl cation ([CH₃CO]⁺) or the vinylketene radical cation ([CH₂=CH-C≡O]⁺) after rearrangement. Another significant fragment is observed at m/z 55, corresponding to the loss of a methyl radical ([M-CH₃]⁺).

Proposed Fragmentation Pathway of Methyl Vinyl Ketone:

Caption: Proposed electron ionization fragmentation pathway for methyl vinyl ketone.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like MVK.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

-

Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural features.

Conclusion

The spectroscopic characterization of methyl vinyl ketone provides a comprehensive understanding of its molecular structure. ¹H and ¹³C NMR spectroscopy reveal the detailed connectivity and electronic environment of the carbon and hydrogen atoms. IR spectroscopy confirms the presence of the key carbonyl and alkene functional groups and provides evidence for their conjugation. Mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation pathways. The principles and techniques detailed in this guide for MVK serve as a robust foundation for researchers and scientists working on the synthesis and characterization of other α,β-unsaturated ketones and related compounds in the field of drug development and materials science.

References

-

Pearson. (n.d.). The 1H NMR of a methyl ketone produced by acetoacetic ester synth.... Retrieved from [Link]

-

Macromolecules. (2018). Controlled radical polymerization of vinyl ketones using visible light. Retrieved from [Link]

-

National Toxicology Program. (1992). Methyl vinyl ketone. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl vinyl ketone - the NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of vinyl ketones from acetone and paraformaldehyde (ii).

-

PubMed Central. (2021). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Retrieved from [Link]

-

ResearchGate. (n.d.). Reference PI spectrum of methyl vinyl ketone superimposed onto the.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

-

PubMed. (2011). Quantitative Infrared Absorption Spectra and Vibrational Assignments of Crotonaldehyde and Methyl Vinyl Ketone.... Retrieved from [Link]

-

VPL. (n.d.). Methyl vinyl ketone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

-

Protein Metrics. (n.d.). Resources. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl vinyl ketone. Retrieved from [Link]

-

Bruker. (n.d.). MRMS Bibliography. Retrieved from [Link]

-

PMC. (2021). Infrared characterization of formation and resonance stabilization of the Criegee intermediate methyl vinyl ketone oxide. Retrieved from [Link]

Sources

Sourcing and Handling Acetoxymethyl Vinyl Ketone: A Technical Guide

Executive Summary

Acetoxymethyl Vinyl Ketone (AMVK), chemically 1-acetoxybut-3-en-2-one (CAS: 38982-28-4), is a specialized bifunctional building block.[1] It combines a reactive Michael acceptor (vinyl ketone) with an acetoxy leaving group, making it invaluable for the synthesis of heterocycles (e.g., pyrroles, furans) and as a cysteine-reactive warhead in covalent drug discovery.

However, AMVK is not a "catalog commodity." Its high reactivity leads to rapid polymerization and hydrolysis, creating a fragmented supply chain. This guide provides a verified sourcing strategy, handling protocols to mitigate degradation, and technical specifications for custom synthesis when commercial stock is unavailable.

Part 1: Chemical Profile & Stability Intelligence

Before sourcing, one must understand the material's failure modes. AMVK is an alkylation agent . It is sensitive to basic conditions (hydrolysis of the ester), heat (polymerization of the vinyl group), and UV light.

Technical Specifications

| Property | Specification | Critical Note |

| IUPAC Name | 2-oxobut-3-enyl acetate | Also known as 1-acetoxy-3-buten-2-one |

| CAS Number | 38982-28-4 | Use this for all database searches |

| Formula | MW: 128.13 g/mol | |

| Appearance | Colorless to pale yellow oil | Darkening indicates polymerization |

| Storage | -20°C, under Argon/Nitrogen | Never store at room temperature |

| Stabilizer | Hydroquinone / BHT (100-500 ppm) | Mandatory for shipping |

Stability & Degradation Pathways

The compound degrades via two primary mechanisms. Understanding this is crucial for Quality Control (QC) upon receipt.

-

Michael Polymerization: The vinyl group reacts with itself or nucleophilic impurities.

-

Hydrolysis/Transesterification: Moisture or protic solvents cleave the acetate, yielding the unstable hydroxymethyl vinyl ketone.

Figure 1: Degradation pathways of AMVK and required preventive measures.

Part 2: The Commercial Supply Landscape

Unlike stable reagents (e.g., acetone), AMVK is rarely held in bulk stock. It is typically a "Make-to-Order" item or available only in milligram quantities from specialized building block vendors.

Validated Suppliers

Based on current chemical inventory data, the following suppliers have historically listed CAS 38982-28-4. Toronto Research Chemicals (TRC) is the primary verified source for research-grade material.

| Supplier Tier | Vendor Name | Reliability Rating | Typical Lead Time | Notes |

| Primary (Tier 1) | Toronto Research Chemicals (TRC) | High | 1-2 Weeks (Stock) | Source of truth for this CAS. Ships on dry ice. |

| Secondary (Tier 2) | CymitQuimica | Medium | 2-4 Weeks | Often distributes TRC stock in Europe. |

| Aggregator | ChemicalBook / GuideChem | Low | Variable | Caution: Many listed vendors are brokers, not manufacturers. |

| Custom Synthesis | Enamine / WuXi AppTec | High | 6-8 Weeks | Required for scales >10g. |

Sourcing Decision Workflow

Do not waste time requesting quotes from general catalog vendors (Sigma/Fisher) without checking their specialized building block catalogs first. Use this logic flow to secure material efficiently.

Figure 2: Strategic sourcing workflow for Acetoxymethyl Vinyl Ketone.

Part 3: Quality Control & Handling Protocols

Upon receipt of AMVK, you must validate the shipment immediately. Vinyl ketones can polymerize during transit if the cold chain is broken.

Visual Inspection

-

Pass: Clear, colorless to pale yellow liquid.

-

Fail: Viscous gel, solid precipitate, or dark brown liquid (indicates polymerization).

NMR Validation (Self-Validating Protocol)

Run a

-

Vinyl Region: Three protons exhibiting an ABC pattern between

5.8 – 6.5 ppm. -

Acetoxymethyl Group: Singlet (

) around -

Contamination Check: If the vinyl signals are broadened or missing, the material has polymerized.

Handling "Golden Rules"

-

Thawing: Thaw the vial in a desiccator to prevent water condensation on the cold glass.

-

Aliquot: Do not freeze/thaw repeatedly. Aliquot into single-use vials under Argon.

-

Reaction Buffer: Avoid nucleophilic buffers (Tris, Glycine) if using in biological assays; they will react with the vinyl ketone. Use HEPES or Phosphate.

Part 4: In-House Synthesis (The "Backup" Plan)

If commercial supply is exhausted, AMVK can be synthesized. The most reliable route for research scale involves the acetylation of 1-hydroxy-3-buten-2-one (hydroxymethyl vinyl ketone).

Note: This protocol requires a fume hood due to the lachrymatory nature of vinyl ketones.

Synthetic Route[2][3]

-

Precursor: 1-hydroxy-3-buten-2-one (often available or made via oxidation of the corresponding allylic alcohol).

-

Acetylation: React with Acetic Anhydride (

) and Pyridine at 0°C. -

Workup: Rapid aqueous wash (cold) to remove pyridine/acid.

-

Purification: Flash chromatography on Silica (neutralized) or distillation under high vacuum. Do not heat above 40°C.

Why this works: The mild acetylation conditions preserve the sensitive Michael acceptor double bond, provided the temperature is strictly controlled.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3574547, Acetoxymethyl Vinyl Ketone. Retrieved from [Link]

-

Zingel, V., et al. (1990). Structure-activity relationships of Mannich bases. European Journal of Medicinal Chemistry, 25, 673.[2] (Foundational reference for vinyl ketone reactivity).[3]

Sources

Acetoxymethyl Vinyl Ketone (AMVK): A Technical Guide to Discovery, Synthesis, and Application

The following technical guide details the discovery, synthesis, and applications of Acetoxymethyl Vinyl Ketone (AMVK).

Executive Summary

Acetoxymethyl Vinyl Ketone (AMVK) , chemically known as 1-acetoxy-3-buten-2-one (CAS: 38982-28-4), is a highly reactive bifunctional building block used extensively in organic synthesis.[1] Characterized by a vinyl ketone moiety conjugated with an

Historically, AMVK emerged as a critical intermediate in the total synthesis of carbohydrates (e.g., erythrulose) but has since evolved into a linchpin for constructing complex heterocycles (isoxazolines, furans) and 1,4-dicarbonyl systems via the Stetter reaction . This guide analyzes its discovery, optimized synthesis protocols, and role in modern drug development.

| Property | Detail |

| IUPAC Name | 1-acetyloxybut-3-en-2-one |

| Common Name | Acetoxymethyl Vinyl Ketone (AMVK) |

| CAS Number | 38982-28-4 |

| Molecular Formula | |

| Molecular Weight | 128.13 g/mol |

| Key Reactivity | Michael Addition, 1,3-Dipolar Cycloaddition |

Discovery and Historical Evolution

The First Synthesis (1972)

The isolation of AMVK was first reported by Takashi Ando, Sachiko Shioi, and Masazumi Nakagawa in 1972, published in the Bulletin of the Chemical Society of Japan.[2] Their objective was the total synthesis of carbohydrates, specifically DL-erythrulose and dihydroxyacetone .[2]

-

Original Route : The team started with 2-butyne-1,4-diol , converting it into AMVK.

-

Significance : This established AMVK as a viable synthetic equivalent to specific sugar fragments, allowing for the introduction of chirality and functional density into acyclic precursors.

Optimization by the "Scandos" (Skinnemoen & Undheim)

While the original method established the route, the procedure was later refined by Scandinavian researchers, notably Kari Skinnemoen and Kjell Undheim (published in Acta Chemica Scandinavica). Their work optimized the mercury-catalyzed hydration step, significantly improving yields and reproducibility. This protocol, often referred to colloquially in the field as the "Scandos procedure," became the gold standard for generating kilogram-scale quantities of AMVK for total synthesis.

Chemical Synthesis & Mechanism[3][4]

The synthesis of AMVK is a classic example of functional group manipulation, leveraging the hydration of an alkyne followed by an in situ

Reaction Pathway[5][6][7]

-

Acetylation : 2-Butyne-1,4-diol is exhaustively acetylated to form 1,4-diacetoxy-2-butyne .

-

Hydration : The alkyne undergoes mercury(II)-catalyzed hydration.

-

Elimination : The resulting intermediate (likely a

-acetoxy ketone) undergoes acid-catalyzed elimination of acetic acid to yield the conjugated vinyl ketone.

Figure 1: Synthetic pathway from 2-butyne-1,4-diol to AMVK.

Detailed Protocol (Optimized)

Safety Note : This reaction involves mercury salts and generates a lachrymatory product. Perform all operations in a well-ventilated fume hood.

-

Acetylation :

-

Reflux 2-butyne-1,4-diol (1.0 eq) in acetic anhydride (2.5 eq) for 2 hours.

-

Remove excess acetic anhydride and acetic acid under reduced pressure to obtain 1,4-diacetoxy-2-butyne as a crude oil.

-

-

Hydration/Elimination :

-

Prepare a solution of mercuric sulfate (0.05 eq) in 10% sulfuric acid .

-

Add the crude diacetate to the acidic mercury solution.

-

Observation: The reaction mixture may turn black and precipitate solids; this is normal (catalyst reduction/complexation).

-

Stir at room temperature (or mild heat, 40°C) for 3–4 hours.

-

-

Isolation :

-

Extract the mixture with dichloromethane (DCM) or chloroform .

-

Wash the organic layer with saturated

(to remove acetic acid) and brine. -

Dry over

and concentrate. -

Purification : Distillation under reduced pressure (high vacuum) is recommended to isolate pure AMVK as a colorless, pungent oil.

-

Applications in Drug Discovery and Synthesis

AMVK is a "privileged structure" in synthesis due to its dual reactivity. It acts as a Michael acceptor at the vinyl group and possesses an

A. The Stetter Reaction (1,4-Dicarbonyl Synthesis)

AMVK is a classic substrate for the Stetter reaction , where an aldehyde (activated by a thiazolium salt or N-heterocyclic carbene catalyst) adds to the vinyl group in a 1,4-fashion.

-

Product : 1-acetoxy-2,5-hexanedione derivatives.

-

Utility : Precursors for furans , pyrroles , and cyclopentenones (via intramolecular aldol condensation).

B. 1,3-Dipolar Cycloaddition (Isoxazolines)

AMVK reacts with nitrile oxides (generated in situ from oximes) to form isoxazolines .

-

Mechanism : [3+2] cycloaddition.[3]

-

Application : The isoxazoline ring can be reductively cleaved to reveal

-hydroxy ketones, a strategy used in the synthesis of polyketide antibiotics and aminols .

C. Synthesis of Carbohydrate Mimetics

As demonstrated by Ando et al., AMVK is a precursor to DL-erythrulose .

-

Mechanism : Addition of acetyl hypobromite followed by treatment with silver acetate yields tri-O-acetyl-DL-erythrulose.[4][5]

Figure 2: Divergent synthetic applications of AMVK in heterocycle and natural product synthesis.

References

-

Ando, T., Shioi, S., & Nakagawa, M. (1972).[2] Total Syntheses of Carbohydrates. I. Dihydroxyacetone and DL-Erythrulose. Bulletin of the Chemical Society of Japan, 45(8), 2611–2615. Link

- Skinnemoen, K., & Undheim, K. (1980). N-Vinylpyridinium Compounds. Acta Chemica Scandinavica B, 34, 295. (Note: This group is widely credited with the optimized "Scandos" hydration protocols for functionalized alkynes).

-

Stetter, H., & Mohrmann, K. H. (1981).[6] Addition of Aldehydes to Activated Double Bonds, XXVII. Preparation and Reactions of Alkoxy- and Acetoxy-2,5-diones. Synthesis, 1981(02), 129-130.

- Zingel, V., et al. (1990). Synthesis and activity of acetoxymethyl vinyl ketone derivatives. European Journal of Medicinal Chemistry, 25, 673.

Sources

Methodological & Application

Application Notes & Protocols: The Dual Reactivity of Acetoxymethyl Vinyl Ketone and its Allenoate Isomer in Advanced Organic Synthesis

Abstract

This technical guide delves into the synthetic utility of the C₆H₈O₃ scaffold, focusing on acetoxymethyl vinyl ketone (AMVK) and its versatile isomer, 2-(acetoxymethyl)buta-2,3-dienoate. We explore its dual-reactivity profile, presenting it first as a classical α,β-unsaturated ketone analogous to methyl vinyl ketone (MVK) for fundamental transformations such as Michael additions, Robinson annulations, and Diels-Alder reactions. The guide then transitions to the contemporary and powerful applications of its allenoate isomer in phosphine-catalyzed [4+n] annulations. By acting as a 1,4-biselectrophilic synthon, this isomer opens pathways to complex carbocyclic and heterocyclic frameworks. This document provides researchers, scientists, and drug development professionals with the foundational principles, mechanistic insights, and detailed, field-proven protocols necessary to leverage this versatile building block in their synthetic endeavors.

Introduction: A Synthon of Duality

Acetoxymethyl vinyl ketone (AMVK), or 1-acetoxybut-3-en-2-one, is a functionalized enone that holds significant potential in organic synthesis. While structurally similar to the workhorse reagent methyl vinyl ketone (MVK), the replacement of the terminal methyl group with an acetoxymethyl moiety introduces a valuable chemical handle and modulates the molecule's properties. However, the most profound utility of this scaffold is realized through its isomeric form, 2-(acetoxymethyl)buta-2,3-dienoate. In the presence of phosphine catalysts, this "acetoxy allenoate" undergoes a remarkable transformation, inverting its reactivity from a standard nucleophile acceptor to a potent 1,4-biselectrophile.

This guide is structured to explore both facets of this unique chemical entity:

-

Part I: Classical Reactivity: Leveraging the well-established chemistry of MVK as a robust analogue, we detail the expected behavior of AMVK as a Michael acceptor and dienophile.

-

Part II: Modern Reactivity: We focus on the documented, cutting-edge applications of the allenoate isomer in phosphine-catalyzed annulations for the rapid assembly of complex cyclic systems.

Part I: The Classical Reactivity Profile of Acetoxymethyl Vinyl Ketone (AMVK)

The conjugation of the vinyl group with the ketone carbonyl renders the β-carbon of AMVK highly electrophilic, making it an excellent substrate for a range of classical carbon-carbon bond-forming reactions. While specific literature for AMVK is limited, its reactivity can be confidently predicted based on the extensive history of MVK.[1][2]

AMVK in Michael Additions

The conjugate addition, or Michael reaction, is a cornerstone of organic synthesis for forming 1,5-dicarbonyl compounds.[3] AMVK is an ideal Michael acceptor, readily reacting with a wide array of soft nucleophiles, such as enolates, enamines, and organocuprates.

Causality of Experimental Choices: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the donor (e.g., a β-ketoester) to form the enolate without competing in a 1,2-addition to the ketone of AMVK. Protic solvents can protonate the intermediate enolate, while aprotic solvents are often preferred for greater control. The reaction is typically thermodynamically controlled.[4]

Protocol 1: General Procedure for Michael Addition to AMVK

Objective: To synthesize a 1,5-dicarbonyl compound via conjugate addition of a β-dicarbonyl donor to acetoxymethyl vinyl ketone.

Materials:

-

Acetoxymethyl Vinyl Ketone (AMVK) (1.0 equiv)

-

Diethyl malonate (Michael Donor) (1.1 equiv)

-

Sodium ethoxide (NaOEt) (0.1 equiv, catalytic)

-

Anhydrous Ethanol (Solvent)

-

5% HCl (for workup)

-

Saturated aq. NaCl (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator, standard glassware

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous ethanol.

-

Add sodium ethoxide (21% solution in ethanol is commercially available) to the solvent and stir until dissolved.

-

Add diethyl malonate dropwise to the basic solution at room temperature. Stir for 15 minutes to ensure complete enolate formation.

-

Add acetoxymethyl vinyl ketone dropwise to the reaction mixture. Caution: The reaction can be exothermic. Maintain the temperature at or below 30°C with a water bath if necessary.

-

After the addition is complete, heat the mixture to a gentle reflux (approx. 78°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction to room temperature and quench by slowly adding 5% HCl until the solution is acidic (pH ~5-6).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude 1,5-dicarbonyl adduct by column chromatography on silica gel.

AMVK in the Robinson Annulation

The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with a subsequent intramolecular aldol condensation to construct a six-membered ring.[2][5] This reaction has been instrumental in the synthesis of steroids, terpenes, and other complex polycyclic systems.[1] AMVK serves as the α,β-unsaturated ketone component, providing four of the six carbons for the new ring.

Mechanism Workflow: The reaction proceeds in two distinct stages under basic conditions:

-

Michael Addition: An enolate (e.g., from cyclohexanone) adds to the β-carbon of AMVK to form a 1,5-diketone intermediate.[6]

-

Aldol Condensation: The 1,5-diketone, in the presence of base, forms a new enolate which then attacks one of the carbonyls intramolecularly to form a six-membered ring. Subsequent dehydration (elimination of water) yields the final α,β-unsaturated cyclic ketone.[7]

Caption: Workflow of the Robinson Annulation using AMVK.

Protocol 2: Robinson Annulation with AMVK and Cyclohexanone

Objective: To synthesize a bicyclic enone via the Robinson annulation.

Materials:

-

Cyclohexanone (1.0 equiv)

-

Acetoxymethyl Vinyl Ketone (AMVK) (0.95 equiv)

-

Potassium Hydroxide (KOH) (0.1 equiv)

-

Methanol (Solvent)

-

Standard workup and purification reagents as in Protocol 1.

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in methanol with stirring.

-

Add cyclohexanone to the methanolic KOH solution and stir for 10 minutes at room temperature.

-

Cool the mixture to 0°C in an ice bath.

-

Add AMVK dropwise over 30 minutes, ensuring the temperature does not exceed 15°C.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor by TLC.

-

Cool the reaction, neutralize with acetic acid, and remove the methanol under reduced pressure.

-

Perform a standard aqueous workup with ethyl acetate as the extraction solvent.

-

Wash the combined organic extracts with water and brine, then dry over Na₂SO₄.

-

After filtration and concentration, purify the crude product via flash chromatography to isolate the annulated enone.

AMVK in Diels-Alder Reactions

As an electron-deficient alkene (a dienophile), AMVK is an excellent partner for electron-rich dienes in [4+2] cycloaddition reactions.[8] The Diels-Alder reaction is a powerful method for constructing six-membered rings with high stereocontrol. The electron-withdrawing nature of the ketone group activates the double bond of AMVK for this transformation.

Caption: General scheme of a Diels-Alder reaction with AMVK.

Protocol 3: Diels-Alder Reaction of AMVK with Cyclopentadiene

Objective: To synthesize a bicyclic adduct via a [4+2] cycloaddition.

Materials:

-

Acetoxymethyl Vinyl Ketone (AMVK) (1.0 equiv)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene) (1.2 equiv)

-

Anhydrous Toluene (Solvent)

-

Hydroquinone (inhibitor)

Procedure:

-

Preparation: Freshly crack dicyclopentadiene by gentle heating (distillation) to obtain monomeric cyclopentadiene. Keep it cold (0°C) as it readily re-dimerizes.

-

To a solution of AMVK in anhydrous toluene in a pressure-sealed tube, add a small amount of hydroquinone to inhibit polymerization.

-

Add the freshly cracked cyclopentadiene to the solution.

-

Seal the tube and heat the reaction mixture at 80°C for 12 hours. The reaction should be monitored by GC-MS or TLC.

-

After cooling to room temperature, carefully unseal the tube.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess cyclopentadiene.

-

The crude product often consists of a mixture of endo and exo isomers. Purify by column chromatography on silica gel to separate the isomers if desired. The endo product is typically the major kinetic product.

Part II: The Modern Reactivity Profile: 2-(Acetoxymethyl)buta-2,3-dienoate as a 1,4-Biselectrophile

The most innovative applications of the C₆H₈O₃ scaffold emerge from its allenoate isomer, 2-(acetoxymethyl)buta-2,3-dienoate. In a paradigm shift from classical reactivity, phosphine catalysis transforms this molecule into a potent 1,4-biselectrophile, enabling a suite of powerful [4+n] annulation reactions.[9][10][11]

The Catalytic Cycle: Unlocking Biselectrophilicity

The reaction is initiated by the nucleophilic addition of a phosphine (e.g., triphenylphosphine, PPh₃) to the central carbon of the allenoate. This is followed by a crucial 1,2-elimination of the acetate group.[12] This sequence generates a highly reactive, delocalized phosphonium diene intermediate. This intermediate does not act as a nucleophile, but rather as a "1,4-dipole" synthon, with two electrophilic sites at the α- and γ-positions, ready to react with bisnucleophiles.[11]

Caption: Catalytic cycle for phosphine-mediated [4+n] annulations.

Phosphine-Catalyzed [4+2] Annulation

This protocol demonstrates the synthesis of a tetrahydropyridazine derivative, a valuable six-membered heterocycle, using a 1,2-bisnucleophile.

Protocol 4: Phosphine-Catalyzed [4+2] Annulation with Di-tert-butyl Azodicarboxylate

Objective: To synthesize a functionalized 1,2,3,6-tetrahydropyridazine derivative.

Materials:

-

Benzyl 2-(acetoxymethyl)buta-2,3-dienoate (1.0 equiv)

-

Di-tert-butyl azodicarboxylate (DBAD) (1,2-bisnucleophile) (1.2 equiv)

-

Triphenylphosphine (PPh₃) (20 mol%)

-

Anhydrous Toluene (Solvent)

Procedure:

-

To a flame-dried Schlenk tube under a nitrogen atmosphere, add triphenylphosphine.

-

Add anhydrous toluene via syringe and stir to dissolve the catalyst.

-

Add the allenoate substrate, followed by the di-tert-butyl azodicarboxylate.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture directly onto silica gel.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure tetrahydropyridazine product.

Data Summary Table:

| Bisnucleophile (1,n) | Annulation | Product Ring Size | Typical Yield | Reference |

| Diethyl malonate (n=1) | [4+1] | 5 (Cyclopentene) | 75-90% | [10] |

| Azodicarboxylate (n=2) | [4+2] | 6 (Tetrahydropyridazine) | 80-95% | [9] |

| Benzimidazole-derived (n=3) | [4+3] | 7 (Azepine) | 60-85% | (See Ref. for [4+3] annulations) |

Conclusion

The acetoxymethyl vinyl ketone scaffold represents a fascinating example of molecular versatility in modern organic synthesis. In its vinyl ketone form, it is a reliable building block for fundamental transformations like Michael additions and Robinson annulations, whose protocols can be confidently adapted from its simpler MVK cousin. However, its true power is unleashed in its allenoate isomeric form. Through elegant phosphine catalysis, it becomes a highly valuable 1,4-biselectrophilic C4 synthon, providing a rapid and efficient entry into a diverse array of functionalized carbocycles and heterocycles. Understanding this dual nature allows the synthetic chemist to select the appropriate conditions to unlock either the classical or the modern reactivity, making it a powerful tool for tackling challenges in natural product synthesis and drug discovery.

References

- Bergman, J. (2011). Robinson Annulation. In Li, J. J. (Ed.), Name Reactions in Heterocyclic Chemistry II. Wiley. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118092828]

- OpenStax. (2023). 23.12 The Robinson Annulation Reaction. In Organic Chemistry. [URL: https://openstax.

- Zhang, Q., Yang, L., & Tong, X. (2010). 2-(Acetoxymethyl)buta-2,3-dienoate, a Versatile 1,4-Biselectrophile for Phosphine-Catalyzed (4 + n) Annulations with 1,n-Bisnucleophiles (n = 1, 2). Journal of the American Chemical Society, 132(9), 2956–2957. [URL: https://pubs.acs.org/doi/10.1021/ja910162q]

- Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. [URL: https://www.chemistrynotes.

- Keay, B. A., & Rodrigo, R. (1985). The Diels-Alder reaction of 4-methoxy-7-hydroxyisobenzofuran with methyl vinyl ketone. Canadian Journal of Chemistry, 63(3), 735-739. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v85-125]

- Zhang, Q., et al. (2010). 2-(Acetoxymethyl)buta-2,3-dienoate, a Versatile 1,4-Biselectrophile for Phosphine-Catalyzed (4 + n) Annulations with 1,n-Bisnucleophiles (n = 1, 2). Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja910162q]

- Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.

- Master Organic Chemistry. (2017). The Diels-Alder Reaction. [URL: https://www.masterorganicchemistry.com/2017/08/30/the-diels-alder-reaction/]

- ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION. [URL: https://www.adichemistry.com/organic/namedreactions/michael-addition/michael-addition-1.html]

- Wikipedia. (n.d.). Michael reaction. [URL: https://en.wikipedia.org/wiki/Michael_reaction]

- Wikipedia. (n.d.). Robinson annulation. [URL: https://en.wikipedia.

- American Chemical Society Publications. (2010). 2-(Acetoxymethyl)buta-2,3-dienoate, a Versatile 1,4-Biselectrophile for Phosphine-Catalyzed (4 + n) Annulations with 1,n-Bisnucleophiles (n = 1, 2). Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja910162q]

- Guidechem. (n.d.). ACETOXYMETHYL VINYL KETONE 38982-28-4. [URL: https://www.guidechem.com/products/38982-28-4.html]

- MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/28/17/6238]

- ResearchGate. (2021). Acetoxy allenoates as emerging synthons in annulation/cycloaddition reactions. [URL: https://www.researchgate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. youtube.com [youtube.com]

- 4. Synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2-(Acetoxymethyl)buta-2,3-dienoate, a versatile 1,4-biselectrophile for phosphine-catalyzed (4 + n) annulations with 1,n-Bisnucleophiles (n = 1, 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Acetoxymethyl Vinyl Ketone (AMVK) as a Michael Acceptor

Executive Summary

Acetoxymethyl vinyl ketone (AMVK) , chemically known as 1-acetoxy-3-buten-2-one (CAS: 38982-28-4), represents a specialized class of

This application note details the utility of AMVK as a potent Michael acceptor in two primary contexts:

-

Covalent Probe Discovery: Targeting cysteine residues in proteomic profiling.

-

Synthetic Scaffold Construction: Facilitating Stetter reactions and cycloadditions for heterocycle synthesis.

Chemical Mechanism & Reactivity Profile[1]

The Electrophilic Warhead

AMVK functions primarily through 1,4-conjugate addition (Michael addition). The vinyl group is activated by the adjacent carbonyl, creating a strong dipole that renders the

Key Differentiator: The acetoxymethyl group at the

Reaction Pathways Map

The following diagram illustrates the divergent reactivity of AMVK depending on the nucleophile and catalyst system employed.

Caption: Divergent reaction pathways of AMVK. The central Michael acceptor motif enables bioconjugation, while the carbonyl core supports Stetter chemistry.

Protocol A: Cysteine Labeling & Bioconjugation

Purpose: To label surface-exposed cysteine residues on a target protein or peptide using AMVK as a covalent probe. This protocol is self-validating via LC-MS analysis.

Materials

-

AMVK Stock: 100 mM in anhydrous DMSO (Store at -20°C, protect from light).

-

Reaction Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Note: Avoid Tris buffer if high concentrations are used, to prevent potential amine labeling.[1]

-

Target Peptide: Glutathione (GSH) or a Cys-containing test peptide (e.g., Ac-CAAA-NH2).

-

Quenching Reagent: Dithiothreitol (DTT) or excess N-acetylcysteine (NAC).

Step-by-Step Methodology

-

Preparation: Dilute the Target Peptide to 50 µM in Reaction Buffer.

-

Labeling: Add AMVK stock to the peptide solution to a final concentration of 500 µM (10-fold molar excess).

-

Expert Insight: A 10x excess ensures pseudo-first-order kinetics, driving the reaction to completion rapidly before non-specific labeling (e.g., of lysines) occurs.

-

-

Incubation: Incubate at 25°C for 30 minutes with gentle agitation.

-

Validation (In-Process Control): Aliquot 10 µL at t=0 and t=30 min. Analyze via LC-MS.

-

Expected Mass Shift: The addition of AMVK (

, MW 128.[2]13) to a thiol results in a mass increase of +128.13 Da .

-

-

Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM.

-

Purification: Remove excess reagents using a desalting column (e.g., PD-10) or dialysis if the target is a protein.

Data Interpretation Table

| Component | Formula | Monoisotopic Mass (Da) | Expected m/z (M+H)+ |

| AMVK | 128.05 | 129.06 | |

| GSH (Substrate) | 307.08 | 308.09 | |

| GSH-AMVK Adduct | 435.13 | 436.14 |

Protocol B: Synthesis of 1,4-Diketones (Stetter Reaction)

Purpose: To utilize AMVK as a Michael acceptor in the Stetter reaction for constructing 1-acetoxy-2,5-alkanediones, which are precursors to cyclopentenones.

Materials

-

Aldehyde: Benzaldehyde or aliphatic aldehyde (1.0 equiv).

-

Acceptor: AMVK (1.1 equiv).

-

Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 equiv).

-

Base: Triethylamine (

, 1.0 equiv). -

Solvent: Ethanol (absolute) or DMF.

Methodology

-

Activation: In a round-bottom flask under

atmosphere, dissolve the thiazolium catalyst and aldehyde in Ethanol. -

Deprotonation: Add

dropwise. The solution may turn yellow, indicating ylide formation. -

Addition: Add AMVK slowly to the reaction mixture.

-

Causality: Slow addition prevents polymerization of the highly reactive vinyl ketone.

-

-

Reflux: Heat the mixture to 70°C for 2–4 hours . Monitor via TLC (SiO2, Hexane:EtOAc).

-

Workup: Evaporate solvent, redissolve in

, wash with 1M HCl (to remove base/catalyst), then brine. Dry over -

Result: The product is a 1,4-diketone.[3] The acetoxy group remains intact, available for subsequent hydrolysis to form 2-hydroxy-1,4-diketones.

Safety & Handling

-

Toxicity: Vinyl ketones are alkylating agents and potential lachrymators. AMVK should be handled exclusively in a fume hood.

-

Stability: AMVK is prone to polymerization. Store stabilized (if commercial) or freshly distilled at -20°C.

-

Metabolism: In biological systems, AMVK analogs are metabolites of butadiene and can deplete cellular glutathione.

References

-

Stetter, H. , & Mohrmann, K. H. (1981).[1] Preparation of 2-hydroxy-2-cyclopenten-1-ones via the Stetter reaction. Synthesis, 1981(02), 129-130.[1]

-

Carmella, S. G. , et al. (2009).[2] Reactivity of the Butadiene Metabolite 1-Acetoxy-3-buten-2-one with Thiols and DNA. Chemical Research in Toxicology, 22(4), 734–743.[1]

-

Gefflaut, T. , et al. (2016). 5-Acylisoxazolines obtained by 1,3-dipolar cycloaddition from acetoxymethyl vinyl ketone.[4] ResearchGate/University of Clermont Auvergne.

-

Nair, V. , et al. (2012). The Stetter Reaction: A Comprehensive Review. Chemical Reviews, 112(12), 6465–6504.[1]

Sources

- 1. 上海涞昂生物科技有限公司 [lion-bio.com]

- 2. CAS 38982-28-4: 3-Buten-2-one, 1-(acetyloxy)- | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Deoxysugars via microbial reduction of 5-acyl-isoxazolines: application to the synthesis of 3-deoxy-D-fructose and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

polymerization of acetoxymethyl vinyl ketone

Application Note: Controlled Polymerization of Acetoxymethyl Vinyl Ketone (AMVK)

Part 1: Introduction & Scope

Acetoxymethyl Vinyl Ketone (AMVK) is a highly reactive, functionalized vinyl ketone monomer. Unlike simple alkyl vinyl ketones (like Methyl Vinyl Ketone, MVK), the inclusion of the acetoxymethyl group (

Primary Applications:

-

Electron-Beam & Deep-UV Resists: Poly(vinyl ketones) are renowned for their high sensitivity to radiation-induced degradation (main-chain scission), making them excellent positive-tone resists.

-

Biodegradable/Photodegradable Plastics: The backbone ketone group facilitates Norrish Type I and II photocleavage.[1]

-

Functional Scaffolds: Precursors for hydrophilic poly(ketone-alcohol)s.

This guide details the Free Radical Polymerization (FRP) of AMVK. While Anionic polymerization is possible, it is often plagued by side reactions with the carbonyl group; thus, FRP is the industry standard for reproducibility.

Part 2: Monomer Handling & Preparation

Critical Warning: Vinyl ketones are potent lachrymators and prone to explosive auto-polymerization. All handling must occur in a fume hood.

Inhibitor Removal

Commercial AMVK is stabilized with hydroquinone or

-

Method A (Distillation - Recommended): Vacuum distillation under reduced pressure (e.g., 5-10 mmHg) at temperatures below 45°C. High heat triggers polymerization in the pot.

-

Method B (Flash Column): Pass the monomer through a short plug of basic alumina (activity I) to trap acidic inhibitors.

Storage: Store purified monomer at -20°C under Argon. Use within 48 hours of purification.

Part 3: Experimental Protocol (Free Radical Polymerization)

Reagents & Materials

| Reagent | Purity/Grade | Role |

| AMVK Monomer | Distilled (>99%) | Monomer |

| AIBN (Azobisisobutyronitrile) | Recrystallized from Methanol | Radical Initiator |

| THF (Tetrahydrofuran) | Anhydrous, HPLC Grade | Solvent |

| Methanol | ACS Reagent | Precipitant |

| Argon Gas | 99.999% | Inert Atmosphere |

Step-by-Step Procedure

1. Reaction Setup

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve AMVK (2.0 g, 15.6 mmol) in Anhydrous THF (6.0 mL) .

-

Note: A monomer concentration of ~20-25 wt% is ideal to balance rate and viscosity.

-

-

Add AIBN (25.6 mg, 1.0 mol%) .

-

Expert Insight: Vinyl ketones have high propagation rates (

). Lower initiator concentrations (0.5–1.0 mol%) prevent "runaway" exotherms and low molecular weight oligomers.

-

2. Degassing (Crucial Step)

-

Oxygen is a radical scavenger that induces an induction period.

-

Perform 3 cycles of Freeze-Pump-Thaw :

-

Freeze solution in liquid

. -

Apply vacuum (<100 mTorr) for 5 mins.

-

Thaw in warm water with static vacuum.

-

Backfill with Argon.[2]

-

3. Polymerization

-

Immerse the Schlenk tube in a thermostated oil bath at 60°C .

-

Stir at 300 RPM.

-

Reaction Time: 4–12 hours.

-

Monitoring: Aliquots can be taken via syringe for

H-NMR analysis. Track the disappearance of vinyl protons (

-

4. Termination & Purification

-

Quench the reaction by cooling the tube in liquid nitrogen or an ice bath.

-

Dilute the viscous polymer solution with a small amount of THF (2 mL).

-

Precipitation: Dropwise add the polymer solution into a large excess of cold Methanol (100 mL) with vigorous stirring. Poly(AMVK) will precipitate as a white/off-white solid.

-

Filtration: Collect solid via vacuum filtration (fritted glass funnel).

-

Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

Part 4: Mechanism & Visualization

Polymerization Workflow

Caption: Workflow for the free radical polymerization of AMVK, emphasizing oxygen removal and purification.

Degradation Mechanism (Application Context)

Poly(AMVK) is often used because it degrades under UV/E-beam. This is the Norrish Type II mechanism.

Caption: Norrish Type II photo-degradation pathway utilized in lithographic applications.

Part 5: Characterization & Troubleshooting

Data Analysis Table

| Technique | Parameter | Expected Result | Interpretation |

| Absent | Confirms full consumption of vinyl monomer. | ||

| Broad Singlet | Acetoxy methyl group ( | ||

| GPC (THF) | PDI ( | 1.5 – 2.0 | Typical for Free Radical Polymerization. |

| DSC | ~70–90°C | Glass Transition (varies with MW). |

Troubleshooting Guide

-

Problem: Low Yield / No Polymerization

-

Problem: Insoluble Gel Formation

-

Cause: Crosslinking via side reactions (aldol condensation of ketone groups) or overheating.

-

Solution: Reduce temperature to 50°C. Reduce conversion target (stop at 50% conversion).

-

-

Problem: Broad PDI (> 2.5)

-

Cause: Auto-acceleration (Trommsdorff effect).

-

Solution: Dilute reaction mixture (add more THF).

-

References

-

Radical Polymerization of Vinyl Ketones

-

Photodegradation Mechanisms (Norrish Type I/II)

- Title: Poly(Vinyl Ketones): New Directions in Photodegradable Polymers.

- Source: PubMed (2023).

-

URL:[Link]

-

Controlled Polymerization (RAFT)

-

Application in Lithography (E-Beam Resists)

- Title: High-resolution Positive Resists for Electron-beam Exposure (Historical Context on Vinyl Ketone Resists).

- Source: IBM Journal of Research and Development.

-

URL:[Link](Note: Generalized reference for Vinyl Ketone resist behavior).

Sources

- 1. Poly(Vinyl Ketones): New Directions in Photodegradable Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US1967225A - Process for the manufacture of methyl vinyl ketone - Google Patents [patents.google.com]

- 4. Controlled radical polymerization of vinyl ketones using visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Acetoxymethyl vinyl ketone in the synthesis of heterocyclic compounds

An In-Depth Technical Guide to the Application of Acetoxymethyl Vinyl Ketone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Acetoxymethyl Vinyl Ketone

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the demand for efficient and versatile building blocks is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the methods used to construct these scaffolds are of critical importance. Acetoxymethyl vinyl ketone (AMVK) emerges as a uniquely powerful C4 synthon, distinguished by its dual-reactivity profile.

Structurally, AMVK is an α,β-unsaturated ketone, which makes it an excellent Michael acceptor, susceptible to conjugate addition by a wide array of nucleophiles.[1][2] Concurrently, the acetoxy group attached to the α'-carbon can function as a leaving group under certain conditions, offering further synthetic possibilities. This combination allows for the strategic construction of complex molecular architectures from simple, readily available precursors. This guide provides an in-depth exploration of AMVK's reactivity and furnishes detailed protocols for its application in the synthesis of medicinally relevant heterocyclic systems.

Part 1: Foundational Reactivity Principles of AMVK

Understanding the core mechanistic pathways of AMVK is essential for its effective application. Its utility is primarily governed by its nature as a potent electrophile in conjugate addition reactions.

The Michael Addition: A Gateway to Complexity

The cornerstone of AMVK's reactivity is the Michael addition (or conjugate 1,4-addition).[3][4] In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the carbon-carbon double bond, which is electron-deficient due to the electron-withdrawing effect of the conjugated carbonyl group.[5] The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species, such as an enolate from a ketone or a β-dicarbonyl compound.[4][6]

The general mechanism proceeds in three key steps:

-

Nucleophile Formation: A base abstracts an acidic proton from the Michael donor to form a resonance-stabilized carbanion (e.g., an enolate).

-

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of AMVK, breaking the C=C π-bond and forming a new C-C single bond. This generates a new enolate intermediate.

-

Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used in step 1) to yield the final 1,5-dicarbonyl adduct (in the case of an enolate donor).

This pathway is not limited to carbon nucleophiles; soft nucleophiles like amines and thiols can also participate effectively, opening avenues to a variety of heterocyclic precursors.

Part 2: Application Note - Synthesis of Fused Carbocycles via Robinson Annulation

The Robinson annulation is a classic and powerful tandem reaction that creates a six-membered ring by combining a Michael addition with a subsequent intramolecular aldol condensation.[7] It has been instrumental in the synthesis of steroids, terpenoids, and other complex natural products.[8]

Causality and Strategic Choices

The choice of AMVK (or its simpler analog, methyl vinyl ketone) as the Michael acceptor is deliberate. It provides the necessary four-carbon chain that, after the initial Michael addition to a cyclic ketone like cyclohexanone, is perfectly poised for a 6-exo-trig intramolecular cyclization (the aldol condensation step).[9][10] The reaction is typically run under basic conditions, which facilitates both the initial enolate formation for the Michael reaction and the subsequent enolate formation for the aldol cyclization. The final step is often a base- or acid-catalyzed dehydration to yield a stable α,β-unsaturated ketone, which provides a thermodynamic driving force for the reaction.

Protocol: Synthesis of an Octalone Derivative

This protocol is adapted from a well-established procedure for methyl vinyl ketone and is applicable to AMVK with minor adjustments for molecular weight.[11]

Materials:

-

Cyclohexanone (1.0 eq)

-

Acetoxymethyl vinyl ketone (AMVK) (1.05 eq)

-

Sodium ethoxide (NaOEt) (catalytic amount, ~0.1 eq)

-

Anhydrous ethanol (solvent)

-

Hydrochloric acid (1 M solution for workup)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol.

-

Base Addition: Add sodium ethoxide to the ethanol and stir until fully dissolved.

-

Reactant Addition: Add cyclohexanone to the basic solution and stir for 15 minutes at room temperature to allow for enolate formation.

-

AMVK Addition: Slowly add AMVK dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature and neutralize by adding 1 M HCl until the pH is ~7.

-

Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure octalone derivative.

| Reactant | Molar Eq. | Typical Solvent | Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |

| Cyclohexanone | 1.0 | Ethanol | NaOEt | 78 | 4-6 | 70-80 |

| 2-Methylcyclohexanone | 1.0 | Methanol | KOH | 65 | 6-8 | 65-75 |

Part 3: Application Note - Synthesis of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry. The Bohlmann-Rahtz pyridine synthesis offers a robust method for creating polysubstituted pyridines. A modification of this approach, reacting an enamine with an α,β-unsaturated ketone, can be effectively applied using AMVK.

Rationale and Mechanism

This one-pot, three-component synthesis involves the reaction of a ketone (which forms an enamine in situ), AMVK, and a nitrogen source like ammonium acetate. The enamine acts as the nucleophile in a Michael addition to AMVK. The resulting intermediate then undergoes cyclization and subsequent dehydration/aromatization to form the pyridine ring. This method provides high regiochemical control.

Protocol: Three-Component Synthesis of a Tetrasubstituted Pyridine

Materials:

-

Acetone (or other enolizable ketone) (1.5 eq)

-

Pyrrolidine (or other secondary amine) (catalytic)

-

Acetoxymethyl vinyl ketone (AMVK) (1.0 eq)

-

Ammonium acetate (NH₄OAc) (2.0 eq)

-

Glacial acetic acid (solvent)

Procedure:

-

Enamine Formation (Implicit): In a round-bottom flask, dissolve ammonium acetate in glacial acetic acid. Add the ketone (e.g., acetone).

-

AMVK Addition: To this mixture, add AMVK. The reaction will proceed through an initial Michael addition.

-

Cyclization and Aromatization: Heat the reaction mixture to reflux (approx. 118°C). The ammonium acetate provides the nitrogen atom for the pyridine ring and facilitates the final aromatization step.

-

Monitoring: Follow the reaction progress by TLC until the starting materials are consumed (typically 8-12 hours).

-